4-nitro-1H-pyrrole-2-carboxylic Acid
Overview
Description
4-Nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O4 It is characterized by a pyrrole ring substituted with a nitro group at the 4-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
It’s worth noting that bacterial dna gyrase is a common target for many pyrrole derivatives .
Mode of Action
Pyrrole derivatives often interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
Pyrrole compounds are known to be involved in various biological processes, including the inhibition of enzymes and interaction with dna .
Result of Action
The effects of pyrrole compounds often depend on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-nitro-1H-pyrrole-2-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of pyrrole-2-carboxylic acid. One common method includes the reaction of pyrrole-2-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-amino-1H-pyrrole-2-carboxylic acid.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
4-Nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-1H-pyrrole-2-carboxylic acid: Contains an amino group instead of a nitro group, altering its chemical and biological properties.
4-Cyano-1H-pyrrole-2-carboxylic acid:
Uniqueness: 4-Nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-nitro-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWGRRCTCGASCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426864 | |
Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-93-8 | |
Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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